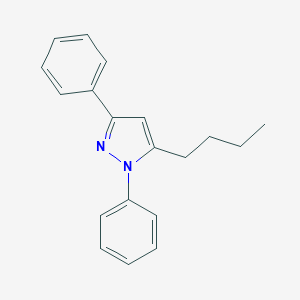

5-Butyl-1,3-diphenyl-1H-pyrazole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

5-Butyl-1,3-diphenyl-1H-pyrazole: is a heterocyclic compound belonging to the pyrazole family. Pyrazoles are five-membered rings containing two adjacent nitrogen atoms. This particular compound is characterized by the presence of a butyl group at the 5-position and phenyl groups at the 1- and 3-positions. Pyrazoles are known for their diverse biological activities and are widely used in medicinal chemistry and organic synthesis .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 5-Butyl-1,3-diphenyl-1H-pyrazole typically involves the condensation of 1,3-diketones with arylhydrazines. One common method includes the reaction of 1,3-diphenyl-1H-pyrazole with butyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide at elevated temperatures .

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance yield and efficiency. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis .

Analyse Chemischer Reaktionen

Types of Reactions: 5-Butyl-1,3-diphenyl-1H-pyrazole undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions with reagents like bromine or nitric acid.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Bromine in carbon tetrachloride for bromination; concentrated nitric acid for nitration.

Major Products:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of corresponding alcohols or amines.

Substitution: Formation of brominated or nitrated derivatives.

Wissenschaftliche Forschungsanwendungen

Chemistry: 5-Butyl-1,3-diphenyl-1H-pyrazole is used as a building block in the synthesis of more complex heterocyclic compounds. It serves as a precursor for the preparation of pyrazolo[1,5-a]pyrimidines, which have significant pharmaceutical applications .

Biology and Medicine: The compound exhibits various biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. It is studied for its potential use in drug development and as a lead compound for designing new therapeutic agents .

Industry: In the industrial sector, this compound is used in the synthesis of agrochemicals and dyes. Its derivatives are explored for their herbicidal and pesticidal activities .

Wirkmechanismus

The mechanism of action of 5-Butyl-1,3-diphenyl-1H-pyrazole involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

1,3-Diphenyl-1H-pyrazole: Lacks the butyl group at the 5-position.

5-Methyl-1,3-diphenyl-1H-pyrazole: Contains a methyl group instead of a butyl group at the 5-position.

3,5-Diphenyl-1H-pyrazole: Lacks the butyl group and has phenyl groups at the 3- and 5-positions.

Uniqueness: 5-Butyl-1,3-diphenyl-1H-pyrazole is unique due to the presence of the butyl group at the 5-position, which can influence its chemical reactivity and biological activity. The butyl group can enhance the compound’s lipophilicity, potentially improving its ability to penetrate cell membranes and interact with intracellular targets .

Biologische Aktivität

5-Butyl-1,3-diphenyl-1H-pyrazole is a compound of significant interest in medicinal chemistry, particularly for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and research findings.

Chemical Structure and Properties

The chemical formula for this compound is C19H20N2. The presence of the butyl group at the 5-position enhances its lipophilicity, which may improve its ability to penetrate cell membranes and interact with intracellular targets .

Anti-inflammatory Activity

Research has indicated that this compound exhibits notable anti-inflammatory properties. It has been shown to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), which are key players in inflammatory processes. This activity suggests potential applications in treating inflammatory diseases .

Antimicrobial Properties

The compound also demonstrates antimicrobial activity against various bacterial strains. Studies have reported its effectiveness in inhibiting the growth of both Gram-positive and Gram-negative bacteria, making it a candidate for developing new antibacterial agents .

Anticancer Potential

One of the most promising aspects of this compound is its anticancer activity. It has been evaluated against several cancer cell lines, showing significant cytotoxic effects. The following table summarizes some key findings from recent studies:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 0.46 | Induction of apoptosis and cell cycle arrest in G1 phase |

| A549 | 36.12 | Inhibition of proliferation |

| HepG2 | 17.82 | Cytotoxic effects leading to cell death |

The mechanism through which this compound exerts its biological effects involves several pathways:

- Enzyme Inhibition : The compound can inhibit specific enzymes by binding to their active sites, thereby blocking substrate access. This includes inhibition of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation .

- Receptor Interaction : It interacts with cellular receptors that modulate signal transduction pathways, leading to altered gene expression and cellular responses .

- Induction of Apoptosis : In cancer cells, it triggers apoptotic pathways through increased levels of reactive oxygen species (ROS) and disruption of mitochondrial membrane potential .

Case Studies

Several studies have highlighted the efficacy of this compound in various biological contexts:

- Study on MCF-7 Cells : A study demonstrated that treatment with this compound led to significant morphological changes in MCF-7 breast cancer cells, including increased apoptosis as evidenced by DNA fragmentation assays .

- Antimicrobial Study : Another study assessed its antimicrobial properties against Staphylococcus aureus and found it effective at concentrations that could be clinically relevant .

Eigenschaften

IUPAC Name |

5-butyl-1,3-diphenylpyrazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N2/c1-2-3-12-18-15-19(16-10-6-4-7-11-16)20-21(18)17-13-8-5-9-14-17/h4-11,13-15H,2-3,12H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTTQANMABWPTHZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=CC(=NN1C2=CC=CC=C2)C3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90471083 |

Source

|

| Record name | 5-Butyl-1,3-diphenyl-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90471083 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16492-64-1 |

Source

|

| Record name | 5-Butyl-1,3-diphenyl-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90471083 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.